4-Tert-butyl-1-(chloromethyl)-2-nitrobenzene

Description

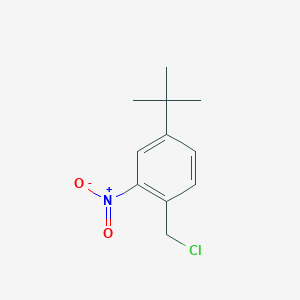

4-Tert-butyl-1-(chloromethyl)-2-nitrobenzene (CAS RN: 58574-05-3) is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

- A tert-butyl group (-C(CH₃)₃) at the 4-position, contributing steric bulk and lipophilicity.

- A chloromethyl group (-CH₂Cl) at the 1-position, enabling alkylation or nucleophilic substitution reactions.

- A nitro group (-NO₂) at the 2-position, which is strongly electron-withdrawing and meta-directing .

The molecular formula is C₁₁H₁₃ClNO₂, with a molecular weight of 226.69 g/mol. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive chloromethyl and nitro groups .

Properties

CAS No. |

34252-92-1 |

|---|---|

Molecular Formula |

C11H14ClNO2 |

Molecular Weight |

227.69 g/mol |

IUPAC Name |

4-tert-butyl-1-(chloromethyl)-2-nitrobenzene |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,3)9-5-4-8(7-12)10(6-9)13(14)15/h4-6H,7H2,1-3H3 |

InChI Key |

GHFQQNFGCXPTLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)CCl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-tert-butyl-1-chlorobenzene as a Precursor

A key intermediate in the preparation of the target compound is 4-tert-butyl-1-chlorobenzene. According to a patented method, this compound can be synthesized by:

- Reacting chlorobenzene with tert-butyl chloride under catalysis by a complex acid catalyst formed in situ from hydrogen chloride and aluminum chloride (HAlCl4).

- The process involves generating hydrogen chloride gas by reacting sodium chloride with concentrated sulfuric acid, which is then absorbed by anhydrous aluminum chloride to form the complex catalyst.

- The chlorobenzene and tert-butyl chloride are reacted in the presence of this catalyst, producing 4-tert-butyl-1-chlorobenzene with high efficiency.

- The process is designed to recycle and utilize hydrogen chloride gas, improving raw material economy and environmental impact.

$$

\text{Chlorobenzene} + \text{tert-butyl chloride} \xrightarrow[\text{HAlCl}_4]{\text{catalyst}} 4\text{-tert-butyl-1-chlorobenzene}

$$

| Step | Reagents/Conditions | Yield (%) | Purity (GC) |

|---|---|---|---|

| 1 | Sodium chloride + H2SO4 to generate HCl gas | - | - |

| 2 | Chlorobenzene + tert-butyl chloride + HAlCl4 | 78.19 | 78.19% crude |

| 3 | Repeated reaction with catalyst recycling | 81.36 | 81.36% crude |

The crude product is further purified by washing with water and hydrochloric acid, drying, and filtration.

Nitration of 4-tert-butyl-1-(chloromethyl)benzene

While direct literature on nitration of 4-tert-butyl-1-(chloromethyl)benzene is scarce, classical aromatic nitration methods can be applied:

- Using a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) under controlled temperature conditions to introduce the nitro group at the ortho or para position relative to existing substituents.

- The presence of the tert-butyl group directs electrophilic substitution, favoring nitration at the 2-position relative to the chloromethyl substituent.

Careful control of reaction conditions is necessary to avoid over-nitration or side reactions such as chloromethyl group hydrolysis.

Chloromethylation of 4-tert-butyl-2-nitrobenzene

Alternatively, starting from 4-tert-butyl-2-nitrobenzene, the chloromethyl group can be introduced by chloromethylation:

- Reaction with formaldehyde and hydrogen chloride or chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride.

- This electrophilic substitution introduces the chloromethyl group at the 1-position of the aromatic ring.

This method requires strict control to prevent poly-chloromethylation and to maintain the integrity of the nitro and tert-butyl groups.

Comparative Analysis of Preparation Routes

| Preparation Step | Route A: Chlorobenzene + tert-butyl chloride + nitration | Route B: tert-butyl-2-nitrobenzene + chloromethylation |

|---|---|---|

| Starting materials availability | Chlorobenzene and tert-butyl chloride are commercially available | tert-butyl-2-nitrobenzene may require prior synthesis |

| Reaction complexity | Multi-step with catalyst recycling and gas management | Single-step chloromethylation but requires careful control |

| Yield and Purity | Moderate to high yield (78-81% crude) with purification steps | Variable depending on chloromethylation efficiency |

| Environmental considerations | Efficient use of HCl gas and catalyst recycling | Use of chloromethyl methyl ether may pose toxicity risks |

| Scalability | Industrially viable with catalyst recycling | Requires careful handling of reagents for scale-up |

Notes on Reaction Conditions and Optimization

- The complex acid catalyst HAlCl4 is critical for efficient tert-butylation of chlorobenzene.

- Hydrogen chloride gas generation and absorption steps are integrated to maximize raw material usage and minimize emissions.

- Reaction temperatures are maintained between 90-100°C during HCl generation and chlorobenzene tert-butylation to optimize yield.

- Post-reaction workup involves aqueous acid washing and drying to purify the crude product.

- Gas chromatographic analysis is used to monitor product purity and reaction completeness.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Tert-butylation of chlorobenzene | Chlorobenzene, tert-butyl chloride | HAlCl4 (in situ) | 90-100°C, HCl gas generation | ~80 | Catalyst recycling, efficient HCl use |

| Nitration | 4-tert-butyl-1-(chloromethyl)benzene | HNO3/H2SO4 | Controlled temperature | Variable | Selective nitration at 2-position |

| Chloromethylation | 4-tert-butyl-2-nitrobenzene | ZnCl2 or Lewis acid | Formaldehyde + HCl or chloromethyl methyl ether | Variable | Requires careful control to avoid overreaction |

Research Findings and Professional Insights

- The patented method for synthesizing 4-tert-butyl-1-chlorobenzene offers a robust foundation for preparing the chloromethyl intermediate, which can then be nitrated to yield the target compound.

- The integration of hydrogen chloride gas management in the tert-butylation step enhances sustainability and cost-efficiency.

- While direct literature on the nitration and chloromethylation steps specific to this compound is limited, classical electrophilic aromatic substitution principles guide these transformations.

- Analytical methods such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(CHLOROMETHYL)-2-NITRO-4-TERT-BUTYL-BENZENE can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.

Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products:

Substitution: Formation of 1-(hydroxymethyl)-2-nitro-4-tert-butylbenzene.

Reduction: Formation of 1-(chloromethyl)-2-amino-4-tert-butylbenzene.

Oxidation: Formation of 1-(carboxymethyl)-2-nitro-4-tert-butylbenzene.

Scientific Research Applications

1-(CHLOROMETHYL)-2-NITRO-4-TERT-BUTYL-BENZENE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(CHLOROMETHYL)-2-NITRO-4-TERT-BUTYL-BENZENE involves its interaction with various molecular targets:

Electrophilic Attack: The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on other molecules.

Reduction of Nitro Group: The nitro group can be reduced to an amino group, which can then participate in further chemical reactions.

Pathways Involved: The compound can influence pathways involving oxidative stress and redox reactions due to its nitro and chloromethyl groups.

Comparison with Similar Compounds

Reactivity and Stability

- The chloromethyl group remains highly reactive, enabling alkylation or cross-coupling reactions .

- Halogenated Analogues (6a, 6b) : Fluorine and chlorine substituents increase electron-withdrawing effects, enhancing nitro group stability. These compounds exhibit faster reaction rates in nucleophilic aromatic substitutions compared to the tert-butyl derivative .

Q & A

Q. What are the most efficient synthetic routes for 4-Tert-butyl-1-(chloromethyl)-2-nitrobenzene?

The compound can be synthesized via two primary routes:

- Route 1 : Starting from 4-chloro-3-nitrobenzyl alcohol, treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields 4-chloro-1-(chloromethyl)-2-nitrobenzene with ~91% efficiency. Optimize temperature control (0–5°C) to minimize side reactions .

- Route 2 : Direct chloromethylation of tert-butyl-substituted nitrobenzene derivatives using chloromethylation agents like paraformaldehyde/HCl. Monitor reaction progress via TLC to ensure selective substitution at the benzylic position .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : Use NMR to confirm the tert-butyl singlet (~1.3 ppm) and chloromethyl protons (~4.8 ppm). NMR resolves the nitro group’s deshielding effect on adjacent carbons.

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (expected m/z ~257.6 for CHClNO) and fragmentation patterns .

- UV-Vis : The nitro group’s absorption at ~270 nm provides additional confirmation .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation : Chloromethyl groups may release carcinogenic bis(chloromethyl) ether under acidic conditions. Use fume hoods, PPE (gloves, goggles), and avoid contact with moisture .

- Storage : Keep in airtight containers at 2–8°C to prevent decomposition. Label containers with GHS warnings for acute toxicity (H301/H311) and skin irritation (H315) .

Advanced Research Questions

Q. How do the electron-withdrawing groups (nitro and chloro) influence its reactivity?

- Electrophilic Reactivity : The nitro group (-NO) at the ortho position deactivates the aromatic ring, directing nucleophilic substitution (SAr) to the para position relative to the tert-butyl group. The chloromethyl (-CHCl) moiety is highly reactive in nucleophilic substitutions (e.g., with amines or thiols) due to its electron-deficient carbon .

- Mechanistic Insight : Density functional theory (DFT) calculations can model charge distribution to predict regioselectivity in cross-coupling reactions .

Q. What are its applications as a building block in pharmaceutical synthesis?

Q. How can analytical challenges in quantifying trace impurities be addressed?

- HPLC Method : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Calibrate against reference standards to detect impurities like unreacted nitrobenzene precursors .

- GC-MS : For volatile byproducts (e.g., chlorinated hydrocarbons), employ a DB-5MS column and electron ionization (EI) mode .

Q. What are the environmental and stability concerns during long-term storage?

- Degradation Pathways : Hydrolysis of the chloromethyl group in humid conditions produces hydrochloric acid and formaldehyde. Monitor pH in storage solutions and use desiccants .

- Ecotoxicity : Perform biodegradability assays (e.g., OECD 301F) to assess persistence. The nitro group may contribute to recalcitrance in aquatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.